1-(1-Bromoethyl)-2-(difluoromethoxy)benzene

Description

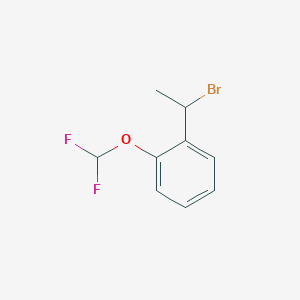

1-(1-Bromoethyl)-2-(difluoromethoxy)benzene (CAS 175278-33-8), also known as 2-bromophenyl difluoromethyl ether, is a halogenated aromatic compound characterized by a bromoethyl (-CH2Br) substituent and a difluoromethoxy (-OCHF2) group on the benzene ring . It is a colorless transparent liquid with a molecular formula of C9H9BrF2O and a molecular weight of 259.07 g/mol . The difluoromethoxy group imparts electron-withdrawing properties, influencing both reactivity and stability in synthetic applications. This compound serves as a key intermediate in pharmaceuticals and agrochemicals, particularly in Pd-catalyzed cross-coupling reactions to construct heterocyclic scaffolds .

Properties

IUPAC Name |

1-(1-bromoethyl)-2-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-6(10)7-4-2-3-5-8(7)13-9(11)12/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTZLLQAWPBSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Bromoethyl)-2-(difluoromethoxy)benzene is an organic compound notable for its unique structural features, which include a benzene ring substituted with a bromoethyl group and a difluoromethoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.

- Molecular Formula : C8H8BrF2O

- Molar Mass : 237.04 g/mol

- Density : 1.555 g/cm³

- Solubility : Immiscible with water

The presence of the difluoromethoxy group enhances the compound's lipophilicity, which may influence its bioavailability and interaction with biological targets. The compound primarily undergoes electrophilic aromatic substitution reactions, making it suitable for various synthetic applications.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, multi-substituted benzene derivatives have been shown to inhibit tumor cell proliferation effectively. A study highlighted that benzene derivatives can act as lead compounds for developing new anticancer agents due to their ability to disrupt cellular processes essential for cancer cell survival .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving benzene derivatives demonstrated that modifications to the benzene ring could enhance anticancer activity. Compounds with electron-withdrawing groups, such as fluorine or bromine, often exhibited increased potency against various cancer cell lines. The specific interactions of this compound with cellular targets remain an area of active research.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Benzene-1,4-disulfonamide | 0.58 | Complex I inhibition in pancreatic cancer cells |

| This compound | TBD | Potentially similar targets as above |

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties. The difluoromethoxy group may play a critical role in enhancing the compound's interaction with microbial membranes, leading to increased efficacy against bacterial strains .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Future Directions in Research

Further research is warranted to explore the biological activity of this compound through:

- In vitro Studies : Investigating its effects on various cancer cell lines and microbial strains.

- In vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the molecular interactions and pathways affected by this compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Brominated Aromatics

Key Observations :

- Electron Effects : The difluoromethoxy group (-OCHF2) in the target compound is strongly electron-withdrawing, whereas methyl (-CH3) in 2-(1-Bromoethyl)-1,4-dimethylbenzene is electron-donating. This difference significantly impacts reactivity in electrophilic substitutions and cross-coupling reactions .

- Steric Hindrance : Bulkier substituents like -CF2CH3 in 1-Bromo-4-(1,1-difluoroethyl)benzene may reduce reaction rates compared to the less sterically hindered -OCHF2 group .

Table 2: Reactivity in Cross-Coupling Reactions

Insights :

- The difluoromethoxy group enhances regioselectivity in Pd-catalyzed reactions due to its strong electron-withdrawing nature, directing incoming nucleophiles to specific positions .

- Bromoethyl derivatives like 2-(1-Bromoethyl)-1,4-dimethylbenzene exhibit high yields in nucleophilic substitutions, attributed to the stability of the benzyl bromide intermediate .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Analysis :

- The liquid state of the target compound contrasts with the solid state of 2-(1-Bromoethyl)-1,4-dimethylbenzene, likely due to reduced crystallinity from the flexible -OCHF2 group .

- Fluorinated analogs generally exhibit lower boiling points than non-fluorinated counterparts due to weaker intermolecular forces, though data gaps exist for precise comparisons .

Research Findings and Industrial Relevance

- Agrochemicals : Derivatives of bromo-2-(difluoromethoxy)benzene are explored as intermediates in pesticides, leveraging the metabolic stability imparted by fluorine .

- Limitations : Handling brominated compounds requires stringent safety protocols due to toxicity risks, as highlighted in SDS for related fluorinated bromobenzenes .

Q & A

[Basic] What are the common synthetic routes for preparing 1-(1-Bromoethyl)-2-(difluoromethoxy)benzene?

Methodological Answer:

The synthesis typically involves two key steps: (1) introducing the difluoromethoxy group to the benzene ring and (2) brominating the ethyl side chain.

- Step 1: The difluoromethoxy group (-OCF₂H) can be introduced via nucleophilic substitution of a hydroxyl group using reagents like ClF₂COO⁻ or via Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) .

- Step 2: Bromination of the ethyl group is achieved using HBr with catalytic Fe or AlBr₃ under controlled conditions to avoid over-bromination .

Alternative routes may involve pre-functionalized intermediates, such as reacting 2-(difluoromethoxy)phenethyl alcohol with PBr₃.

[Basic] How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- ¹H NMR: Signals for the ethyl group (δ ~1.5–1.7 ppm for CH₂Br, δ ~3.5–4.0 ppm for CH₂ adjacent to Br) and aromatic protons (split patterns due to ortho-substituents).

- ¹⁹F NMR: A distinct doublet (δ ~-80 to -85 ppm) for the difluoromethoxy group due to F-F coupling .

- Mass Spectrometry (MS): Characteristic isotopic patterns for bromine (M⁺ and M+2 peaks in a ~1:1 ratio) and molecular ion confirmation (e.g., m/z ~248 for C₉H₉BrF₂O).

- IR Spectroscopy: Absorption bands for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹).

[Advanced] What factors influence the regioselectivity and reaction kinetics of nucleophilic substitution at the bromoethyl group?

Methodological Answer:

- Steric Effects: The ortho-difluoromethoxy group introduces steric hindrance, favoring Sₙ2 mechanisms with small nucleophiles (e.g., CN⁻) over bulky ones.

- Electronic Effects: The electron-withdrawing -OCF₂H group polarizes the C-Br bond, accelerating Sₙ2 reactions but potentially stabilizing carbocation intermediates in Sₙ1 pathways .

- Kinetic Studies: Use time-resolved NMR or conductivity measurements to monitor reaction rates under varying conditions (solvent polarity, temperature). Compare with para-substituted analogs to isolate steric/electronic contributions .

[Advanced] How does the ortho-difluoromethoxy group affect cross-coupling reactivity compared to meta/para isomers?

Methodological Answer:

- Steric Hindrance: Ortho-substitution may impede access to the bromoethyl group in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) or elevated temperatures.

- Electronic Modulation: The -OCF₂H group alters electron density on the aromatic ring, affecting oxidative addition efficiency in Pd-catalyzed reactions. Computational studies (DFT) can map LUMO locations to predict reactivity .

- Comparative Studies: Synthesize meta and para isomers (e.g., 1-bromo-3-(difluoromethoxy)benzene ) and compare yields in model coupling reactions.

[Basic] What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage: Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Waste Disposal: Collect halogenated waste separately and neutralize residual bromine with Na₂S₂O₃ before disposal .

[Advanced] How can computational chemistry predict substituent effects on reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify electrophilic/nucleophilic sites. Simulate transition states for substitution reactions to compare activation energies.

- Solvent Effects: Use implicit solvent models (e.g., PCM) to assess solvation effects on reaction pathways.

- Validation: Correlate computational predictions with experimental kinetic data (e.g., Hammett plots) .

[Basic] What are potential applications in medicinal chemistry research?

Methodological Answer:

- Building Block: The bromoethyl group enables alkylation of biomolecules (e.g., cysteine residues in enzyme inhibition studies).

- Fluorine Probes: The difluoromethoxy group can serve as a ¹⁹F NMR tag for tracking molecular interactions .

[Advanced] How to mitigate elimination during nucleophilic substitution?

Methodological Answer:

- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and disfavor E2 elimination.

- Base Selection: Avoid strong, bulky bases (e.g., t-BuOK). Opt for milder bases like K₂CO₃ in biphasic conditions.

- Temperature Control: Lower reaction temperatures (0–25°C) reduce elimination rates .

[Advanced] Resolving contradictions in bromination catalyst efficiency

Methodological Answer:

- Catalyst Screening: Compare Fe vs. AlBr₃ in model reactions, analyzing yields (GC-MS) and byproducts (e.g., di-brominated species).

- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to track bromine consumption.

- Mechanistic Studies: Probe catalyst-ethyl group interactions via X-ray absorption spectroscopy (XAS) .

[Basic] Recommended analytical techniques for purity assessment

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.